

# Thermodynamic properties of Trifluorosilane gas

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Trifluorosilane**

Cat. No.: **B087118**

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An In-depth Technical Guide on the Thermodynamic Properties of **Trifluorosilane** Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **Trifluorosilane** (SiHF<sub>3</sub>) gas. The information is compiled from established databases and scientific literature to support research and development activities where this compound is of interest.

## Quantitative Thermodynamic Data

The thermodynamic properties of **Trifluorosilane** gas are crucial for understanding its behavior in various chemical and physical processes. The following table summarizes key quantitative data, primarily sourced from the NIST Chemistry WebBook and other scientific compilations.

Property	Value	Units	Reference
Standard Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ )	-1200.81	kJ/mol	<a href="#">[1]</a>
Standard Entropy ( $S^\circ_{\text{gas}, 1 \text{ bar}}$ )	277.26	J/mol·K	<a href="#">[1]</a>
Molar Mass	86.0886	g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	F <sub>3</sub> HSi		<a href="#">[1]</a> <a href="#">[2]</a>
CAS Registry Number	13465-71-9		<a href="#">[1]</a> <a href="#">[2]</a>

## Heat Capacity (C<sub>p</sub>)

The heat capacity of **Trifluorosilane** gas can be expressed as a function of temperature. The Shomate equation provides a standardized method for this calculation.[\[1\]](#)[\[3\]](#) The parameters for the Shomate equation are provided in the table below, where t = temperature (K) / 1000.[\[1\]](#)[\[3\]](#)

Shomate Equation:  $C_p^\circ = A + Bt + Ct^2 + D*t^3 + E/t^2$

Temperature Range (K)	A	B	C	D	E
298 - 1100	34.58566	148.8157	-123.8493	38.20222	-0.489151
1100 - 6000	104.3126	2.062031	-0.410743	0.028121	-8.895226

Data sourced from the NIST-JANAF Thermochemical Tables as cited in the NIST Chemistry WebBook.[\[1\]](#)

Additionally, for a specific temperature range, the heat capacity can be calculated using the following empirical equation[\[4\]](#):

$$C_p = 45.67 + 0.092T - 8.34 \times 10^{-5}T^2 \text{ J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1} \text{ (for the temperature range 200-400 K)}$$

# Experimental Protocols for Thermodynamic Data Determination

While detailed, step-by-step experimental protocols specifically for **Trifluorosilane** gas were not found in the surveyed literature, this section outlines the general and standard methodologies employed for determining the thermodynamic properties of gases. These protocols are based on well-established principles of calorimetry and spectroscopy.

## Determination of Enthalpy of Formation

The standard enthalpy of formation of a gaseous compound like **Trifluorosilane** is typically determined through reaction calorimetry, often involving combustion.

Constant-Volume (Bomb) Calorimetry:

A common method for determining the heat of combustion is through a bomb calorimeter.[5][6]

- Sample Preparation: A precise mass of a substance that reacts with **Trifluorosilane** to produce well-defined products is placed in a sample holder within a high-pressure vessel, the "bomb."
- Pressurization: The bomb is filled with a known excess of the reactant gas (e.g., oxygen for combustion).
- Immersion: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter).
- Temperature Equilibration: The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- Ignition: The reaction is initiated by an electrical spark.
- Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached after the reaction is complete is recorded.
- Calculation: The heat released by the reaction is calculated from the temperature change and the total heat capacity of the calorimeter and its contents. The enthalpy of formation of

the target compound can then be derived using Hess's Law, based on the known enthalpies of formation of the reactants and other products.

## Determination of Heat Capacity

The heat capacity of a gas can be measured at constant pressure (Cp) or constant volume (Cv).

Continuous-Flow Calorimetry (for Cp):

This method is suitable for determining the specific heat capacity of a gas at constant pressure. [4]

- **Gas Flow:** A steady stream of the gas is passed through a tube at a constant, known flow rate.
- **Initial Temperature Measurement:** The temperature of the gas is measured before it enters a heating element.
- **Heating:** The gas flows over an electrical heater that provides a constant, known power input ( $V \times I$ ).
- **Final Temperature Measurement:** The temperature of the gas is measured after it has been heated.
- **Steady State:** The system is allowed to reach a steady state where the temperatures at the inlet and outlet are constant.
- **Calculation:** The heat capacity at constant pressure is calculated from the mass flow rate, the power input, and the measured temperature difference. To account for heat loss, the experiment is typically repeated at a different flow rate.

## Determination of Entropy

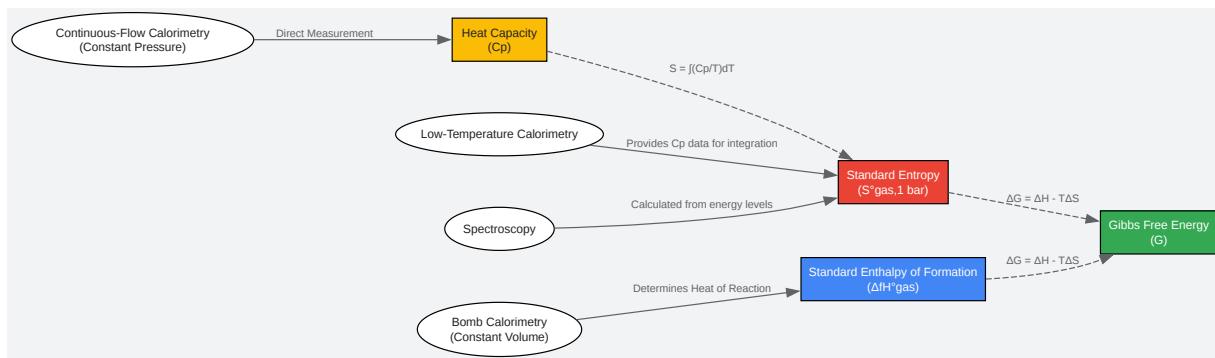
The standard entropy of a gas is not typically measured directly. Instead, it is calculated from heat capacity data measured at different temperatures, starting from a very low temperature (approaching absolute zero). [3]

- Low-Temperature Heat Capacity Measurement: The heat capacity of the substance in its solid state is measured as a function of temperature from as close to 0 K as possible up to its melting point.
- Enthalpy of Phase Transitions: The enthalpies of any phase transitions (solid-solid, solid-liquid, and liquid-gas) are measured using calorimetry.
- Heat Capacity of Liquid and Gas: The heat capacity of the substance in its liquid and gaseous phases is measured up to the desired temperature.
- Calculation of Entropy: The absolute entropy at a given temperature is calculated by integrating  $C_p/T$  with respect to temperature from 0 K, adding the entropy changes for each phase transition ( $\Delta H/T$ ). For gases, corrections for non-ideal behavior may be necessary.

Spectroscopic techniques can also be used to calculate entropy by determining the vibrational and rotational energy levels of the gas molecules.[7][8]

## Visualization of Thermodynamic Property Relationships

The following diagram illustrates the conceptual relationship between the core thermodynamic properties of **Trifluorosilane** gas and the experimental approaches used for their determination.



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Caption: Conceptual workflow for determining thermodynamic properties of **Trifluorosilane**.

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- To cite this document: BenchChem. [Thermodynamic properties of Trifluorosilane gas]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087118#thermodynamic-properties-of-trifluorosilane-gas]

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